

### comparing PVP and PEG as drug carriers

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of PVP and PEG as Drug Carriers for Pharmaceutical Researchers

#### Introduction

Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) are two of the most prominent hydrophilic polymers used in pharmaceutical sciences as drug carriers. Both are recognized as safe by the U.S. Food and Drug Administration (FDA) and are utilized to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][2] PVP, or povidone, is a synthetic polymer of N-vinylpyrrolidone known for its excellent solubility in both water and various organic solvents, good binding properties, and its ability to form stable complexes with a wide range of drugs.[1] PEG is a polyether compound renowned for its "stealth" properties; when attached to a drug or nanoparticle surface (a process known as PEGylation), it can reduce immunogenicity and prolong circulation time by shielding the carrier from the body's mononuclear phagocyte system (MPS).[3][4][5]

This guide provides a detailed, objective comparison of PVP and PEG as drug carriers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate polymer for their specific application.

#### **Data Presentation: Performance Metrics**

The performance of PVP and PEG as drug carriers can be quantified across several key parameters. The following tables summarize available experimental data for these metrics.

Table 1: Physicochemical and Biocompatibility Properties



| Property         | Polyvinylpyrrolidon<br>e (PVP)                                                                                                                                                               | Polyethylene<br>Glycol (PEG)                                                                                                                                              | Key<br>Considerations                                                                  |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Biocompatibility | Generally biocompatible and non-toxic.[1]                                                                                                                                                    | Highly biocompatible and non-toxic.[6]                                                                                                                                    | Both are FDA-<br>approved for<br>pharmaceutical use.                                   |
| Solubility       | Excellent solubility in water and a wide range of polar/non-polar organic solvents. [1]                                                                                                      | Soluble in water and many organic solvents.[2][6]                                                                                                                         | PVP's amphiphilic character gives it broader solvent compatibility.[7]                 |
| Immunogenicity   | Generally considered to have low immunogenicity.[8] However, repeated injections of PVP-coated nanoparticles did not trigger the Accelerated Blood Clearance (ABC) effect seen with PEG. [9] | While historically considered non-immunogenic, evidence shows that pre-existing anti-PEG antibodies can cause accelerated clearance and hypersensitivity reactions.[8][9] | The potential for PEG immunogenicity is a growing concern and a key differentiator.[8] |
| Biodegradability | Considered non-biodegradable; high molecular weight variants can accumulate in the body.[1][8]                                                                                               | Low molecular weight (<~60 kDa) PEG is excreted via the kidneys, but it is also non-biodegradable, and high MW PEG can accumulate.[10]                                    | Lack of biodegradability for both polymers is a limitation for high MW applications.   |

Table 2: Drug Formulation and In Vitro Performance



| Parameter                   | Polyvinylpyrrolidon<br>e (PVP)                                                                                                                                                                                                                   | Polyethylene<br>Glycol (PEG)                                                                                                                                                                                                                             | Key<br>Considerations                                                                                                                                                           |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Loading                | Can achieve high drug loading. A PVP coating on gold nanoparticles resulted in a 78% drug loading of Epirubicin.[1]                                                                                                                              | Drug loading is formulation-dependent.  Doxorubicin loading in PEG-coated magnetic nanoparticles was found to be in the order of CoFe <sub>2</sub> O <sub>4</sub> > NiFe <sub>2</sub> O <sub>4</sub> > Fe <sub>3</sub> O <sub>4</sub> .[11]              | The interaction between the specific drug and polymer matrix is critical. PVP often enhances drug loading by forming amorphous solid dispersions.[12]                           |
| Encapsulation<br>Efficiency | Formulation dependent. In one study, PVP was used to create composite microparticles with high therapeutic efficacy.[1]                                                                                                                          | In a study with carbamazepine microspheres, encapsulation efficiency was 65-70% when PEG 1500 was added to the formulation.[13]                                                                                                                          | The manufacturing process (e.g., spray drying, coacervation) significantly impacts efficiency for both polymers.[1]                                                             |
| Drug Release Profile        | Significantly enhances the dissolution rate of poorly soluble drugs.  [1][12] PVP/curcumin powders achieved >95% release in 5 minutes, compared to ~2% for the pure drug.  [1] Increasing the PVP/drug ratio often enhances the release rate.[1] | Can be used to modify and sustain drug release. The addition of PEG 1500 to cellulose acetate butyrate microspheres significantly increased the release rate of carbamazepine.[13] PEGylated nanoparticles often exhibit sustained release profiles.[14] | PVP is often used for immediate or rapid release of poorly soluble drugs, while PEG is versatile for both immediate and controlled release, especially in nanoparticle systems. |
| Stability                   | Acts as a stabilizing agent, preventing drug recrystallization in                                                                                                                                                                                | PEGylation is known to enhance the stability of drugs,                                                                                                                                                                                                   | Both polymers improve the stability of the final formulation                                                                                                                    |







amorphous solid dispersions and protecting against oxidation.[1][12]

particularly proteins and peptides, by protecting them from enzymatic degradation.[2][4]

through different mechanisms.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments used to characterize and compare polymer-based drug carriers.

## Protocol 1: Preparation of Drug-Loaded Nanoparticles (Solvent Evaporation Method)

- Polymer-Drug Solution Preparation: Dissolve the chosen polymer (e.g., PLA-PEG copolymer or a blend of PLA and PVP) and the active pharmaceutical ingredient (API) in a suitable volatile organic solvent (e.g., dichloromethane or acetone).
- Emulsification: Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours (typically 3-4 hours) under a fume hood to allow the organic solvent to evaporate completely. This leads to the precipitation of solid, drug-loaded nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes).
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water between each wash, vortex, and re-centrifuge.
- Lyophilization: Freeze-dry the final washed nanoparticle pellet to obtain a powder, which can be stored at -20°C for long-term stability.



# Protocol 2: Characterization of Drug Loading and Encapsulation Efficiency

- Sample Preparation: Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).
- Drug Extraction: Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO) to release the encapsulated drug.
- Quantification: Analyze the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at the drug's specific λ\_max.
- Calculation of Drug Loading (DL):
  - DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
- Calculation of Encapsulation Efficiency (EE):
  - EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100

#### **Protocol 3: In Vitro Drug Release Study**

- Setup: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in multiple sealed vials.[15] Place the vials in a shaking incubator maintained at 37°C.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each vial. To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[15]
- Sample Processing: Centrifuge the withdrawn samples to separate the nanoparticles from the supernatant.
- Analysis: Measure the concentration of the released drug in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[15]





• Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.

#### **Visualizations: Workflows and Mechanisms**

Diagrams created using Graphviz DOT language illustrate key processes and concepts in the comparison of PVP and PEG as drug carriers.





Click to download full resolution via product page

Caption: Experimental workflow for comparing PVP and PEG drug carriers.





Click to download full resolution via product page

Caption: Common drug release mechanisms from polymer carrier matrices.





Click to download full resolution via product page

Caption: Mechanism of PEG "stealth" effect, preventing immune clearance.

#### Conclusion

Both PVP and PEG are exceptionally versatile and valuable polymers in drug delivery, but they serve distinct primary functions.

PVP is an outstanding choice for enhancing the solubility and dissolution rate of poorly
water-soluble drugs, primarily through the formation of stable amorphous solid dispersions. It
is highly effective for oral dosage forms where rapid drug release is desired.



PEG is the gold standard for prolonging the systemic circulation of injectable nanomedicines.
 [2][3] Its ability to create a "stealth" coating that evades the immune system is unparalleled, leading to improved pharmacokinetics and enabling passive targeting of tissues like tumors via the Enhanced Permeability and Retention (EPR) effect.

The choice between PVP and PEG depends critically on the drug's properties, the intended route of administration, and the desired therapeutic outcome. For oral delivery and solubility enhancement, PVP is often superior. For injectable, long-circulating formulations, PEG remains the preferred choice, though researchers must be mindful of its potential immunogenicity. In some advanced formulations, the two polymers can even be used in combination to leverage their complementary properties.[17][18][19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery -Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]



- 10. mdpi.com [mdpi.com]
- 11. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. latamjpharm.org [latamjpharm.org]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Pectin/PVP Hydrogel Membranes for Drug Delivery System PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 17. Fabrication of pH-Sensitive Dual Antibiotic-Loaded PVP-PEG@ZnO Nanohybrids for Controlled Drug Release to Combat Bacteria [jns.kashanu.ac.ir]
- 18. Development of PVP/PEG mixtures as appropriate carriers for the preparation of drug solid dispersions by melt mixing technique and optimization of dissolution using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparing PVP and PEG as drug carriers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124986#comparing-pvp-and-peg-as-drug-carriers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com